molecular formula C11H12N2O4 B2954739 Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate CAS No. 1797907-41-5

Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate

Cat. No.: B2954739
CAS No.: 1797907-41-5
M. Wt: 236.227
InChI Key: UUILBKCVTXAAKL-UHFFFAOYSA-N
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Description

Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate is a complex organic compound with a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furan-3-carboxylic acid with ethyl isocyanate and cyanomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.

    Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) for substitution reactions.

Major Products Formed

    Oxidation: Furan-3,4-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and carbamoyl groups are key structural features that contribute to its binding affinity and specificity. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(cyanomethyl)(methyl)carbamoyl]furan-3-carboxylate
  • Ethyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate
  • Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]thiophene-3-carboxylate

Uniqueness

Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate is unique due to its specific combination of functional groups and the furan ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-[cyanomethyl(ethyl)carbamoyl]furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-3-13(5-4-12)10(14)9-6-8(7-17-9)11(15)16-2/h6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUILBKCVTXAAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC(=CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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